

An In-depth Technical Guide to 2-(Methylthio)benzothiazole

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Compound of Interest

Compound Name: 2-Benzothiazolamine,5-(methylthio)-(9CI)

Cat. No.: B069771

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Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 2-(Methylthio)benzothiazole, including its chemical properties, synthesis, and biological significance.

Initial Clarification on Chemical Identity: It is important to note that searches for "2-Benzothiazolamine, 5-(methylthio)-" did not yield a corresponding unique chemical entity. The information presented here pertains to the closely related and well-documented compound, 2-(Methylthio)benzothiazole, which is assigned the CAS Number 615-22-5.^{[1][2]}

Chemical and Physical Properties

2-(Methylthio)benzothiazole is an organic compound featuring a benzothiazole core with a methylthio group attached at the second position.^[3] It is recognized for its role as a fungicide and its applications in the rubber and plastics industries as a processing aid and accelerator.^[1] The compound typically appears as a white to light yellow crystalline powder.^[1]

Table 1: Physicochemical Properties of 2-(Methylthio)benzothiazole

Property	Value	Reference(s)
CAS Number	615-22-5	[1][2]
Molecular Formula	C ₈ H ₇ NS ₂	[1][2][4]
Molecular Weight	181.28 g/mol	[5]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	43-46 °C	
Boiling Point	177 °C at 22 mmHg	[1]
Purity	≥ 98% (GC)	[1]
InChI Key	UTBVIMLZIRIFFR-UHFFFAOYSA-N	
SMILES	CSc1nc2ccccc2s1	

Synthesis Protocols

The synthesis of 2-substituted benzothiazoles can be achieved through various methods, often starting from 2-aminothiophenol.[6][7] A general and efficient method involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.[8]

General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles

A common laboratory-scale synthesis involves the reaction of o-aminothiophenol with a carboxylic acid at an elevated temperature.[9]

Materials:

- o-Aminothiophenol (1 mmol)
- Carboxylic acid (e.g., a methylthio-containing carboxylic acid) (1 mmol)

Procedure:

- Combine equimolar amounts of o-aminothiophenol and the desired carboxylic acid in a reaction vessel.
- Heat the mixture at 150°C for 30 minutes in the absence of a solvent and catalyst.[9]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the product can be isolated and purified, often through recrystallization or column chromatography.[10]

This method is noted for its high conversion rates, short reaction times, and clean reaction profiles.[9]

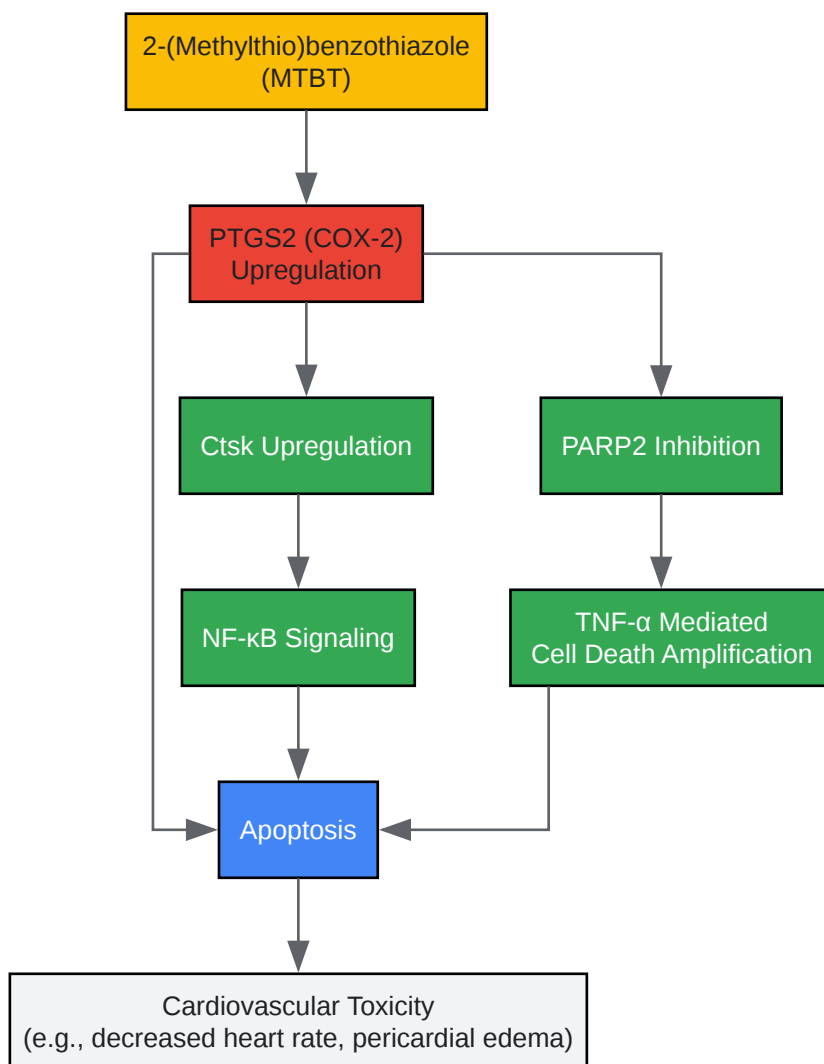
Biological Activity and Signaling Pathways

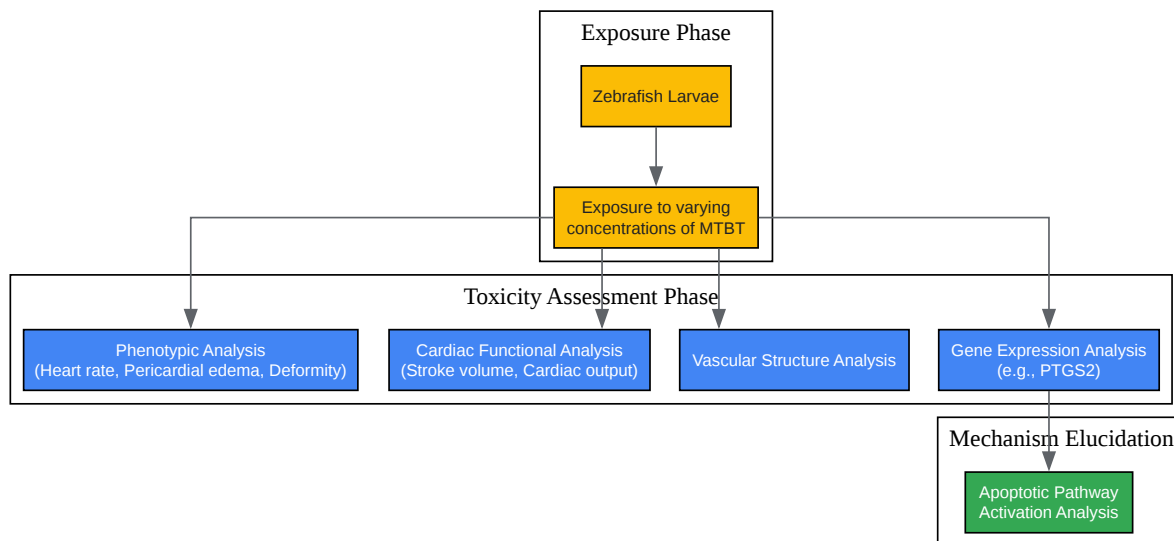
Recent studies have highlighted the biological activity of 2-(Methylthio)benzothiazole (MTBT), particularly its toxicological effects. Research using a zebrafish model has demonstrated that MTBT can induce cardiovascular toxicity.[11]

Cardiovascular Toxicity and Apoptotic Pathway

Exposure to MTBT in zebrafish larvae has been shown to cause a decrease in heart rate, pericardial edema, and cardiac malformations.[11] Mechanistic investigations have revealed that MTBT upregulates the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2. This upregulation is a key event that activates the apoptotic pathway, leading to the observed cardiovascular toxicity.[11]

The protein-protein interaction network analysis has identified PTGS2 as a core target of MTBT. PTGS2 is known to interact with other key proteins such as Cathepsin K (Ctsk) and Poly (ADP-ribose) polymerase 2 (PARP2), which are also involved in the regulation of apoptosis and inflammatory responses.[11] Upregulation of Ctsk can activate NF-κB signaling, inducing apoptosis, while the inhibition of PARP2 can amplify TNF-α-mediated cell death.[11]





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